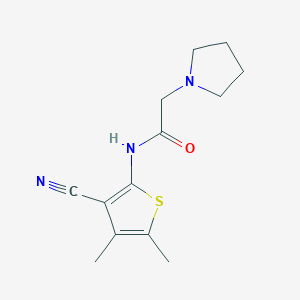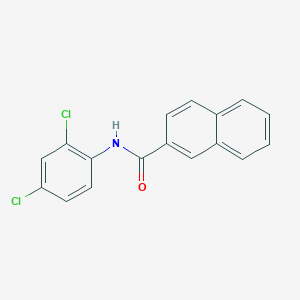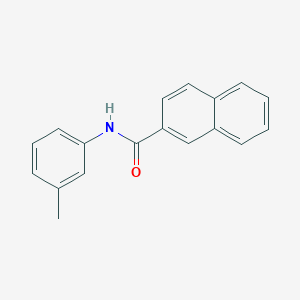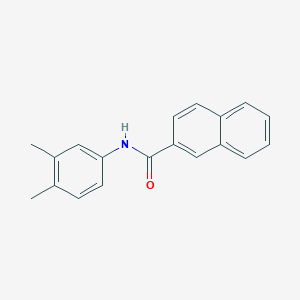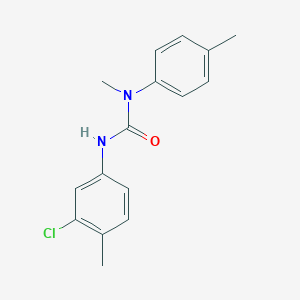
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea, also known as CMU, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience. This compound belongs to the family of aryl ureas and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea involves the inhibition of calcium influx in neurons. This inhibition is achieved by blocking the L-type voltage-gated calcium channels in the cell membrane. This, in turn, leads to a decrease in the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal excitability.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the inhibition of calcium influx in neurons, and the regulation of neuronal excitability. Additionally, this compound has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea in lab experiments is its ability to selectively target the L-type voltage-gated calcium channels in neurons. This makes it a useful tool for studying the role of calcium channels in neuronal function and the development of new treatments for neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for research on 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea. One area of interest is the development of new analogs with improved pharmacological properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and depression. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on neuronal function.
Synthesis Methods
The synthesis of 3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methylphenylamine in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea has been extensively studied for its potential applications in the field of neuroscience. It has been found to exhibit a range of pharmacological effects, including the modulation of neurotransmitter release and the inhibition of calcium influx in neurons. These effects make this compound a potential candidate for the treatment of various neurological disorders such as epilepsy, Parkinson's disease, and depression.
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1-methyl-1-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-11-4-8-14(9-5-11)19(3)16(20)18-13-7-6-12(2)15(17)10-13/h4-10H,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNQEJHDGRUUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-10H-phenothiazine](/img/structure/B496946.png)
![3-(4-chlorobenzyl)-6-methyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496947.png)
![3-benzyl-6-[2-(4-bromophenyl)-2-oxoethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B496948.png)
![7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B496950.png)
![8-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B496959.png)
![diethyl 2-{[(4-methylpiperazino)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B496960.png)
